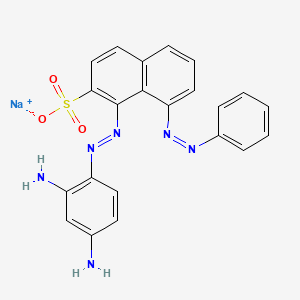

Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sodium (5or8)-((2,4-diaminophényl)azo)-(8or5)-(phénylazo)naphtalène-2-sulfonate est un composé organique complexe principalement utilisé dans diverses applications industrielles. Il est connu pour ses excellentes propriétés dispersantes et mouillantes, ce qui en fait un composant précieux dans la production de colorants, de pigments et d'autres formulations chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sodium (5or8)-((2,4-diaminophényl)azo)-(8or5)-(phénylazo)naphtalène-2-sulfonate implique généralement la sulfonation du naphtalène suivie de réactions de couplage azoïque. Le processus commence par la sulfonation du naphtalène à l'aide d'acide sulfurique pour produire de l'acide naphtalène-2-sulfonique . Cet intermédiaire est ensuite soumis à un couplage azoïque avec des groupes 2,4-diaminophényl et phénylazo dans des conditions contrôlées pour former le composé final.

Méthodes de production industrielle

La production industrielle de ce composé implique des réactions de sulfonation et de couplage azoïque à grande échelle. Le processus est effectué dans des réacteurs équipés de systèmes de contrôle de la température et de la pression pour assurer le rendement et la pureté souhaités du produit. Le produit final est ensuite purifié par cristallisation et filtration pour obtenir un composé de haute pureté adapté à diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

Le sodium (5or8)-((2,4-diaminophényl)azo)-(8or5)-(phénylazo)naphtalène-2-sulfonate subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir les groupes azo en amines.

Substitution : Le groupe sulfonate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrogène gazeux sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des ions hydroxyde ou des amines.

Principaux produits formés

Oxydation : Dérivés oxydés du cycle naphtalène.

Réduction : Dérivés aminés du composé d'origine.

Substitution : Divers dérivés naphtalènes substitués.

Applications de la recherche scientifique

Le sodium (5or8)-((2,4-diaminophényl)azo)-(8or5)-(phénylazo)naphtalène-2-sulfonate a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Utilisé comme agent dispersant dans la production de colorants, de pigments et d'autres formulations chimiques.

Mécanisme d'action

Le mécanisme d'action du sodium (5or8)-((2,4-diaminophényl)azo)-(8or5)-(phénylazo)naphtalène-2-sulfonate implique son interaction avec diverses cibles moléculaires et voies. Le groupe sulfonate du composé améliore sa solubilité dans l'eau, lui permettant de disperser et de stabiliser efficacement d'autres molécules en solution. Les groupes azo peuvent subir des réactions redox, ce qui rend le composé utile dans divers processus chimiques .

Applications De Recherche Scientifique

Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and molecules.

Biology: Employed in biological assays and staining techniques to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized as a dispersing agent in the production of dyes, pigments, and other chemical formulations.

Mécanisme D'action

The mechanism of action of Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate involves its interaction with various molecular targets and pathways. The compound’s sulfonate group enhances its solubility in water, allowing it to effectively disperse and stabilize other molecules in solution. The azo groups can undergo redox reactions, making the compound useful in various chemical processes .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide naphtalène-2-sulfonique : Un dérivé naphtalène sulfoné plus simple utilisé dans la production de colorants.

Acide naphtalène-1-sulfonique : Un autre isomère naphtalène sulfoné avec des applications similaires.

2-Naphtol : Un dérivé hydroxylé du naphtalène utilisé dans la synthèse de colorants et de pigments.

Unicité

Le sodium (5or8)-((2,4-diaminophényl)azo)-(8or5)-(phénylazo)naphtalène-2-sulfonate est unique en raison de sa structure complexe, qui combine des groupes sulfonate et azo. Cette combinaison confère d'excellentes propriétés dispersantes et stabilisantes, ce qui le rend très efficace dans diverses applications industrielles et de recherche .

Propriétés

Numéro CAS |

83968-45-0 |

|---|---|

Formule moléculaire |

C22H17N6NaO3S |

Poids moléculaire |

468.5 g/mol |

Nom IUPAC |

sodium;1-[(2,4-diaminophenyl)diazenyl]-8-phenyldiazenylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C22H18N6O3S.Na/c23-15-10-11-18(17(24)13-15)26-28-22-20(32(29,30)31)12-9-14-5-4-8-19(21(14)22)27-25-16-6-2-1-3-7-16;/h1-13H,23-24H2,(H,29,30,31);/q;+1/p-1 |

Clé InChI |

SOZLCXFBFOWYFD-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)N)N.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.